molecular formula C16H13N3O5S B5154602 2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B5154602
M. Wt: 359.4 g/mol
InChI Key: YHSITHGLCCLFJO-UHFFFAOYSA-N
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Description

2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes both aromatic and amide functionalities

Properties

IUPAC Name

2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-10(6-4-8-13(9)19(23)24)14(20)18-16(25)17-12-7-3-2-5-11(12)15(21)22/h2-8H,1H3,(H,21,22)(H2,17,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSITHGLCCLFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions One common approach is to start with the nitration of 2-methylbenzoic acid to introduce the nitro group This is followed by the formation of the amide bond through a reaction with an appropriate amine

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles such as bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-({[(2-Methyl-3-nitrophenyl)carbonyl]amino}benzoic acid): Similar structure but lacks the carbamothioyl group.

    2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamoyl}amino)benzoic acid: Similar structure but with a carbamoyl group instead of carbamothioyl.

Uniqueness

The presence of the carbamothioyl group in 2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid distinguishes it from similar compounds, potentially leading to unique chemical reactivity and biological activity.

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